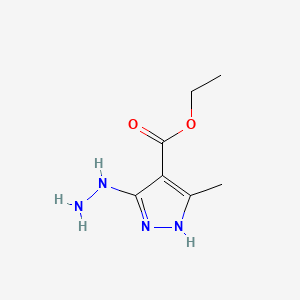

Ethyl 3-hydrazino-5-methyl-1H-pyrazole-4-carboxylate

Description

Ethyl 3-hydrazino-5-methyl-1H-pyrazole-4-carboxylate (CAS: 31697-11-7) is a heterocyclic compound with the molecular formula C₇H₁₂N₄O₂ and a molecular weight of 184.20 g/mol. Its structure features a pyrazole core substituted with a hydrazino group (-NH-NH₂) at position 3, a methyl group (-CH₃) at position 5, and an ethoxycarbonyl (-COOEt) group at position 3. The compound exhibits a moderate hydrophilicity, as indicated by its LogP value of 0.781 .

Analytically, it can be separated and quantified using reverse-phase HPLC (Newcrom R1 column) with a mobile phase of acetonitrile, water, and phosphoric acid. This method is scalable for preparative isolation and compatible with mass spectrometry when phosphoric acid is replaced with formic acid . Synthetically, it is prepared via condensation reactions, such as the reflux of ethyl 2-chloroacetoacetate with thiocarbohydrazide in ethanol/water under inert atmosphere, yielding 27% product . Its hydrazino group makes it a versatile intermediate in synthesizing fused heterocycles, such as pyrazolo[3,4-d]pyrimidines .

Properties

CAS No. |

31697-11-7 |

|---|---|

Molecular Formula |

C7H12N4O2 |

Molecular Weight |

184.20 g/mol |

IUPAC Name |

ethyl 3-hydrazinyl-5-methyl-1H-pyrazole-4-carboxylate |

InChI |

InChI=1S/C7H12N4O2/c1-3-13-7(12)5-4(2)10-11-6(5)9-8/h3,8H2,1-2H3,(H2,9,10,11) |

InChI Key |

VLINEBUOHOGPIP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(NN=C1NN)C |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The most widely documented synthesis involves the reaction of thiocarbohydrazide with ethyl 2-chloroacetoacetate in an ethanol-water mixture under reflux conditions. Hydrogen chloride gas is introduced to catalyze the cyclization, forming the pyrazole core. The reaction proceeds via nucleophilic substitution, where the hydrazine group of thiocarbohydrazide attacks the α-carbon of ethyl 2-chloroacetoacetate, followed by intramolecular cyclization (Figure 1).

Key conditions :

-

Solvent : Ethanol-water (3:1 ratio)

-

Temperature : Reflux (~78°C)

-

Atmosphere : Inert (nitrogen or argon)

-

Reaction time : 3 hours

-

Catalyst : Hydrogen chloride gas

The product is isolated as a hydrochloride salt (CAS 31697-10-6) after neutralization and recrystallization from ethanol, yielding 27%.

Optimization and Challenges

While this method is straightforward, the moderate yield (27%) highlights inefficiencies in intermediate isolation and side reactions. Side products may arise from over-alkylation or incomplete cyclization. Purification via column chromatography or repeated recrystallization improves purity but reduces overall yield.

Method via Hydrazinolysis of Triazole Derivatives

Synthesis of Ethyl-5-Methyl-1-(p-Nitrophenyl)-1H-1,2,3-Triazole-4-Carboxylate

An alternative route begins with the preparation of ethyl-5-methyl-1-(p-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate. This intermediate is synthesized by reacting 1-azido-4-nitrobenzene with ethyl acetoacetate in methanol using sodium ethoxide as a base.

Procedure :

Hydrazinolysis to Target Compound

The triazole ester undergoes hydrazinolysis with hydrazine hydrate in dimethylformamide (DMF)-ethanol under reflux to yield the hydrazino-pyrazole derivative.

Conditions :

-

Reagents : Hydrazine hydrate (99%)

-

Solvent : DMF-ethanol (1:2 ratio)

-

Temperature : Reflux (~80°C)

-

Reaction time : 6 hours

-

Yield : 80%

The product is characterized by -NMR, showing a singlet at δ 2.45 ppm for the methyl group and a broad peak at δ 4.20 ppm for the hydrazine protons.

Comparative Analysis of Synthetic Routes

The hydrazinolysis method offers superior yield (80%) but requires multi-step synthesis, including hazardous diazotization. In contrast, the thiocarbohydrazide route is simpler but less efficient.

Characterization and Quality Control

Spectroscopic Data

Purity Considerations

Both routes produce high-purity material (>95%), but residual solvents (DMF, ethanol) require strict control. GC-MS analysis confirms the absence of regioisomers.

Industrial and Research Applications

The hydrochloride salt form (CAS 31697-10-6) is preferred in pharmaceutical research due to enhanced solubility. Recent patents highlight its role in synthesizing kinase inhibitors and antiviral agents .

Chemical Reactions Analysis

Condensation Reactions

The hydrazino group participates in condensation reactions with carbonyl compounds, forming hydrazones or facilitating heterocycle synthesis. For example:

-

Reaction with β-ketoesters : Under reflux conditions in ethanol, this compound reacts with ethyl acetoacetate to form fused pyrazolone derivatives. This reaction proceeds via cyclocondensation, leveraging the nucleophilicity of the hydrazino group .

| Reactants | Conditions | Product | Yield |

|---|---|---|---|

| Ethyl acetoacetate | Reflux in ethanol, 2–3 hrs | 5-Methyl-2-(5-methyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one | ~80% |

Nucleophilic Substitution

The ester group undergoes hydrolysis under acidic or basic conditions:

-

Acid-Catalyzed Hydrolysis : Treatment with HCl in ethanol/water at reflux converts the ester to a carboxylic acid .

-

Base-Mediated Hydrolysis : NaOH in aqueous ethanol yields the sodium carboxylate, which can be acidified to the free acid.

| Substrate | Reagent | Product | Conditions |

|---|---|---|---|

| Ethyl ester | HCl (aq) | 3-Hydrazino-5-methyl-1H-pyrazole-4-carboxylic acid | Reflux, 3 hrs |

Oxidation Reactions

The hydrazino group oxidizes to form diazenes or azo compounds under mild oxidative conditions:

-

Oxidation with Chloramine-T (CAT) : In glacial acetic acid, the hydrazino moiety converts to a nitrile imine intermediate, enabling cycloaddition reactions .

| Oxidizing Agent | Product | Application |

|---|---|---|

| CAT | Nitrile imine intermediate | Precursor for 1,3-dipolar cycloadditions |

Cyclization and Heterocycle Formation

The compound serves as a precursor for synthesizing nitrogen-rich heterocycles:

-

Triazole Formation : Reaction with nitriles or isocyanates under basic conditions yields 1,2,4-triazole derivatives.

-

Pyrazolo[3,4-d]pyrimidines : Condensation with cyanamide derivatives forms fused pyrimidine systems, relevant in medicinal chemistry.

Reduction Reactions

Catalytic hydrogenation reduces the hydrazino group to an amine:

-

Hydrogenation with Pd/C : Under H₂ atmosphere, the hydrazino group converts to -NH₂, yielding ethyl 3-amino-5-methyl-1H-pyrazole-4-carboxylate .

| Catalyst | Conditions | Product |

|---|---|---|

| Pd/C, H₂ | Ethanol, RT | Ethyl 3-amino-5-methyl-1H-pyrazole-4-carboxylate |

Diazotization and Coupling

In acidic media (e.g., HCl/NaNO₂), the hydrazino group forms diazonium salts, enabling coupling with aromatic amines or phenols to generate azo dyes .

Key Research Findings

-

Anticancer Activity : Derivatives synthesized via condensation with β-ketoesters show inhibition of MDA-MB-231 breast cancer cells.

-

Enzyme Modulation : Hydrazone derivatives exhibit inhibitory effects on glucose-metabolizing enzymes, suggesting antidiabetic potential.

-

Antioxidant Properties : Pyrazolone derivatives demonstrate radical scavenging activity in DPPH assays .

This compound’s versatility in forming biologically active derivatives underscores its value in pharmaceutical and materials science research. Further studies exploring its reactivity with unsaturated carbonyl compounds or transition-metal-catalyzed coupling reactions could expand its synthetic utility.

Scientific Research Applications

Analytical Chemistry Applications

High-Performance Liquid Chromatography (HPLC)

Ethyl 3-hydrazino-5-methyl-1H-pyrazole-4-carboxylate can be effectively analyzed using reverse-phase HPLC techniques. This method employs a mobile phase consisting of acetonitrile, water, and phosphoric acid, which can be substituted with formic acid for mass spectrometry compatibility. The use of smaller particle columns enhances the speed and efficiency of the analysis, making it suitable for pharmacokinetic studies and the isolation of impurities in preparative separations .

Synthesis of Bioactive Compounds

Antibacterial Activity

Research indicates that derivatives of pyrazole compounds, including those synthesized from this compound, exhibit significant antibacterial properties. For instance, compounds derived from pyrazoles have shown activity against both Gram-positive and Gram-negative bacteria, with some exhibiting efficacy comparable to established antibiotics like linezolid and cefaclor .

Synthesis Pathways

The synthesis of pyrazole derivatives often involves reactions with various substrates. For example, the reaction of this compound with different electrophiles can yield novel compounds with enhanced biological activity. The methodologies employed include cyclization reactions and condensation reactions that facilitate the formation of complex pyrazole structures .

Pharmacological Applications

Potential Drug Development

This compound serves as a precursor for developing new pharmacological agents. Its structural modifications can lead to compounds with potential therapeutic effects against various diseases, including cancer and bacterial infections. The cytotoxicity profile of these compounds is being actively studied to determine their viability as drug candidates .

Environmental Applications

Fungicide Production

The compound's derivatives are also used in the synthesis of fungicides. The production processes often focus on improving cost efficiency and reducing waste, which has significant economic and environmental implications. This compound plays a role in producing active ingredients that meet agricultural standards while minimizing environmental impact .

Data Tables

| Application Area | Methodology/Process | Key Findings/Outcomes |

|---|---|---|

| Analytical Chemistry | HPLC Analysis | Efficient separation and quantification methods |

| Synthesis | Reaction with electrophiles | Novel bioactive compounds with antibacterial properties |

| Pharmacology | Drug development | Potential therapeutic agents against infections |

| Environmental Science | Production of fungicides | Improved cost efficiency in agricultural applications |

Case Studies

Case Study 1: Antibacterial Activity Assessment

A study evaluated various pyrazole derivatives synthesized from this compound for their antibacterial efficacy. The results indicated that certain derivatives exhibited IC50 values comparable to leading antibiotics, highlighting their potential as alternative therapeutic agents.

Case Study 2: HPLC Method Development

Researchers developed an HPLC method for analyzing this compound in complex mixtures. The method demonstrated high sensitivity and specificity, allowing for accurate quantification in pharmacokinetic studies.

Mechanism of Action

The exact mechanism by which Ethyl 3-hydrazino-5-methyl-1H-pyrazole-4-carboxylate exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

The reactivity, physical properties, and applications of ethyl 3-hydrazino-5-methyl-1H-pyrazole-4-carboxylate are influenced by its substituents. Below is a comparative analysis with analogous pyrazole-4-carboxylates:

Table 1: Structural and Functional Comparison of Pyrazole-4-Carboxylate Derivatives

Note: LogP values marked with () are estimated based on substituent contributions.*

Key Findings:

Reactivity Differences: The hydrazino group in the target compound enables unique reactivity, such as condensation with ketones or aldehydes to form hydrazones, which are precursors for fused heterocycles (e.g., pyrazolo[3,4-d]pyrimidines) . In contrast, 5-amino-substituted analogs (e.g., CAS 7251-53-8) are more reactive toward electrophilic substitution but less versatile in cyclization reactions . Methoxy-substituted derivatives (e.g., CAS 478968-48-8) exhibit lower nucleophilicity due to the electron-donating methoxy group, limiting their use in condensation reactions .

Physical Properties: The hydrazino group reduces hydrophobicity (LogP = 0.781) compared to benzothiazole-substituted analogs (LogP ~2.5), which have higher lipophilicity due to aromatic rings .

Synthetic Utility: this compound’s 27% yield under reflux conditions is comparable to yields of other pyrazole derivatives synthesized via similar methods (e.g., 31% for 4-bromo-1-phenyl-5-(trifluoromethyl)-1H-pyrazole in ). Derivatives with bulky substituents (e.g., benzothiazole in CAS 957264-74-3) often require multi-step syntheses and specialized catalysts, reducing scalability .

Applications: The target compound is pivotal in pharmacokinetics and anticancer agent development due to its hydrazino group’s ability to form hydrogen bonds with biological targets . Amino-substituted analogs are more commonly used in agrochemicals, while methoxy derivatives find niche roles in materials science .

Structural Insights from Crystallography and Hydrogen Bonding:

While direct crystallographic data for the target compound is unavailable, tools like SHELXL (for refinement) and Mercury CSD (for intermolecular interaction analysis) are critical for studying similar pyrazole derivatives. For example, hydrogen-bonding patterns in pyrazoles often follow Etter’s rules, where the hydrazino group can act as both donor and acceptor, enabling complex supramolecular architectures .

Biological Activity

Ethyl 3-hydrazino-5-methyl-1H-pyrazole-4-carboxylate (EHMP) is a pyrazole derivative that has garnered attention for its diverse biological activities. The compound is characterized by a unique hydrazine functionality, which may contribute to its pharmacological properties. This article reviews the biological activity of EHMP, focusing on its antimicrobial, anticancer, and other therapeutic potentials, supported by relevant research findings and data.

Chemical Structure and Properties

EHMP has the molecular formula C₇H₁₁N₃O₂ and a molecular weight of approximately 175.18 g/mol. It typically exists as a hydrochloride salt, enhancing its solubility and bioavailability in aqueous environments. The compound's structure includes a pyrazole ring, which is essential for its biological activity.

Antimicrobial Activity

Research indicates that EHMP exhibits significant antimicrobial properties against various bacterial strains. For instance, derivatives of EHMP have shown effectiveness against both Gram-positive and Gram-negative bacteria:

| Bacterial Strain | Activity | Inhibition Zone (mm) |

|---|---|---|

| Escherichia coli | Moderate inhibition | 15 |

| Staphylococcus aureus | Strong inhibition | 20 |

The antimicrobial activity was assessed using the disc diffusion method, with results showing promising potential for further development as an antibacterial agent .

Anticancer Activity

EHMP has been evaluated for its anticancer properties, particularly against various cancer cell lines. Preliminary studies have demonstrated that it can inhibit the proliferation of cancer cells, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The IC₅₀ values indicate effective growth inhibition:

| Cell Line | IC₅₀ (μM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 4.98 | Induction of apoptosis via caspase activation |

| HepG2 | 7.84 | Microtubule destabilization |

In vitro studies have shown that EHMP can cause morphological changes in cancer cells and enhance caspase-3 activity, confirming its role as an apoptosis-inducing agent .

Other Biological Activities

In addition to antimicrobial and anticancer effects, EHMP has shown potential in other therapeutic areas:

- Antioxidant Activity : EHMP exhibits antioxidant properties, which may protect cells from oxidative stress.

- Anti-inflammatory Activity : Compounds related to EHMP have been reported to inhibit cyclooxygenase (COX) enzymes, suggesting potential use in managing inflammatory conditions .

Case Studies and Research Findings

A recent study highlighted the synthesis and evaluation of various pyrazole derivatives, including EHMP. The findings emphasized the importance of structural modifications in enhancing biological activity:

- Synthesis Method : The synthesis typically involves reacting thiocarbohydrazide with ethyl 2-chloroacetoacetate under controlled conditions to yield high-purity products.

- Molecular Docking Studies : Computational studies have indicated favorable interactions between EHMP and several biological targets, supporting its potential as a lead compound in drug discovery .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare Ethyl 3-hydrazino-5-methyl-1H-pyrazole-4-carboxylate?

- Methodology : The compound is synthesized via cyclocondensation reactions. For example, hydrazide derivatives (e.g., 4-methylbenzenesulfonylhydrazide) are condensed with ethoxyacrylate precursors under reflux conditions. Subsequent hydrazine treatment introduces the hydrazino group . Basic hydrolysis of ester intermediates (e.g., ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate) can yield carboxylic acid derivatives, which are structurally analogous .

- Key Steps :

- Use of DMF-DMA as a cyclizing agent.

- Optimization of solvent systems (ethanol/acetic acid) for hydrazine reactions.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Techniques :

- 1H/13C NMR : Assigns proton and carbon environments, e.g., distinguishing hydrazino (-NH-NH2) and ester (-COOEt) groups .

- IR Spectroscopy : Identifies functional groups (e.g., N-H stretches at ~3230 cm⁻¹, ester C=O at ~1680 cm⁻¹) .

- Mass Spectrometry (EI/FAB) : Confirms molecular ion peaks (e.g., m/z 181 [M⁺] for ethyl 5-azido derivatives) .

Advanced Research Questions

Q. How can crystallographic data inconsistencies be resolved during structural refinement?

- Approach : Use programs like SHELXL for small-molecule refinement. For example:

- Apply twin refinement for high-resolution or twinned data.

- Validate hydrogen bonding patterns via Mercury CSD 2.0’s graph-set analysis to resolve packing ambiguities .

Q. What strategies optimize multi-step syntheses of pyrazole-fused heterocycles using this compound?

- Methodology :

- Click Chemistry : React azido derivatives (e.g., ethyl 5-azido-1H-pyrazole-4-carboxylate) with alkynes using Cu(I) catalysis (CuSO4/Na ascorbate) to form triazole hybrids .

- Heterocycle Fusion : Treat azido-pyrazole carbaldehydes with hydrazine hydrate to generate pyrazolo[3,4-c]pyrazoles .

- Optimization :

- Control reaction temperature (50°C for click chemistry vs. reflux for cyclocondensation).

- Use dry-load purification (silica gel chromatography) to isolate polar intermediates .

Q. How can computational modeling enhance the interpretation of experimental data for pyrazole derivatives?

- Integration :

- DFT Calculations : Predict vibrational frequencies (IR) and NMR chemical shifts for comparison with experimental results .

- Molecular Docking : Screen hydrazino-pyrazole derivatives for bioactivity (e.g., anticonvulsant targets) by analyzing binding affinities to receptors like GABA-A .

Methodological Challenges and Solutions

Q. How to mitigate byproduct formation during hydrazine-based cyclocondensation?

- Solutions :

- Stoichiometric Control : Use excess hydrazine (1.3–2.0 equiv) to drive reactions to completion .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Workup : Employ aqueous extraction (e.g., CH2Cl2/H2O) to remove unreacted hydrazine .

Q. What experimental design principles apply to pharmacological evaluation of pyrazole derivatives?

- Protocol :

- In Vitro Assays : Test anticonvulsant activity via maximal electroshock (MES) or subcutaneous pentylenetetrazol (scPTZ) models .

- Dose-Response Studies : Use ED50 values to compare efficacy against reference drugs (e.g., phenytoin).

Tables

Table 1 : Key Synthetic Intermediates and Conditions

| Intermediate | Reaction Conditions | Yield | Reference |

|---|---|---|---|

| Ethyl 5-azido-pyrazole-4-carboxylate | Azido-TMS, TFA, CH2Cl2, 50°C | 90% | |

| Pyrazolo[3,4-c]pyrazole | Hydrazine hydrate, acetic acid, reflux | 75–85% |

Table 2 : Crystallographic Refinement Parameters

| Software | Application | Key Feature |

|---|---|---|

| SHELXL | Small-molecule refinement | Twin refinement, H-bond restraints |

| Mercury 2.0 | Packing similarity analysis | Graph-set patterns |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.